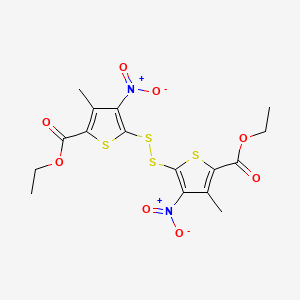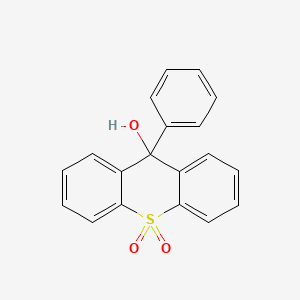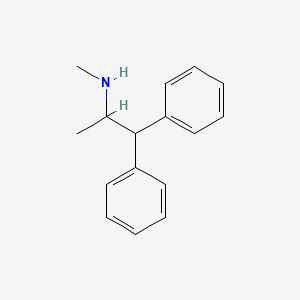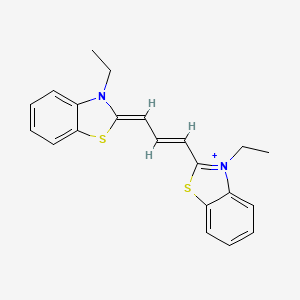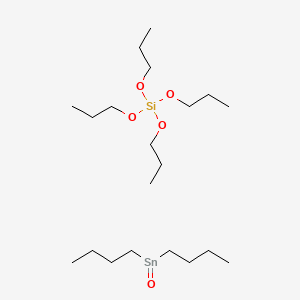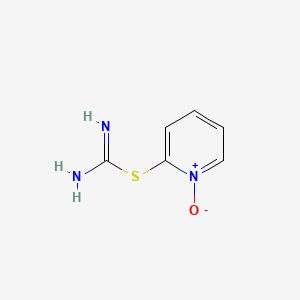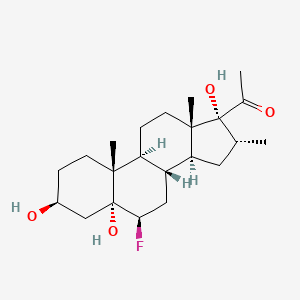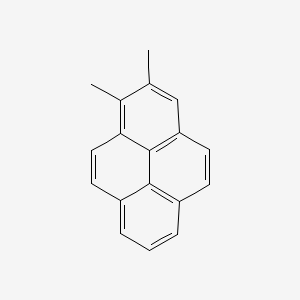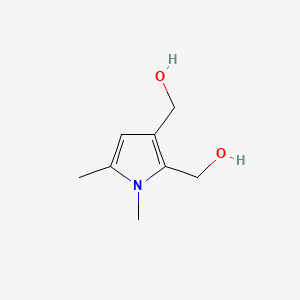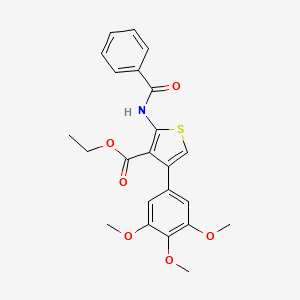
Ethyl 2-(benzoylamino)-4-(3,4,5-trimethoxyphenyl)-3-thiophenecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(benzoylamino)-4-(3,4,5-trimethoxyphenyl)-3-thiophenecarboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse applications in organic synthesis, pharmaceuticals, and materials science. This particular compound is characterized by the presence of a benzoylamino group, a trimethoxyphenyl group, and an ethyl ester group attached to the thiophene ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(benzoylamino)-4-(3,4,5-trimethoxyphenyl)-3-thiophenecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-dihalide, in the presence of sulfur sources like Lawesson’s reagent or elemental sulfur.
Introduction of the Benzoylamino Group: The benzoylamino group can be introduced through an amide formation reaction. This involves reacting the thiophene derivative with benzoyl chloride in the presence of a base like triethylamine.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be attached via a nucleophilic substitution reaction. This involves reacting the thiophene derivative with a trimethoxyphenyl halide in the presence of a suitable base.
Esterification: The final step involves esterification to introduce the ethyl ester group. This can be achieved by reacting the carboxylic acid derivative of the thiophene with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used under mild to moderate conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used in the presence of catalysts like Lewis acids or bases.
Major Products Formed
Oxidation: Sulfoxides, sulfones, or quinones.
Reduction: Alcohols, amines, or hydrocarbon derivatives.
Substitution: Halogenated, nitrated, or alkylated derivatives.
科学研究应用
Ethyl 2-(benzoylamino)-4-(3,4,5-trimethoxyphenyl)-3-thiophenecarboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme interactions, protein binding, and cellular uptake mechanisms.
Industry: It can be used in the production of organic semiconductors, dyes, and polymers.
作用机制
The mechanism of action of Ethyl 2-(benzoylamino)-4-(3,4,5-trimethoxyphenyl)-3-thiophenecarboxylate depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the benzoylamino and trimethoxyphenyl groups can enhance binding affinity and specificity, while the thiophene ring can facilitate electron transfer and redox reactions.
相似化合物的比较
Similar Compounds
Ethyl 2-(benzoylamino)-4-phenyl-3-thiophenecarboxylate: Lacks the trimethoxy groups, resulting in different electronic properties and reactivity.
Methyl 2-(benzoylamino)-4-(3,4,5-trimethoxyphenyl)-3-thiophenecarboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting solubility and reactivity.
Ethyl 2-(benzoylamino)-4-(3,4-dimethoxyphenyl)-3-thiophenecarboxylate: Lacks one methoxy group, leading to different steric and electronic effects.
Uniqueness
This compound is unique due to the presence of three methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity, biological activity, and physical properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
54805-43-5 |
|---|---|
分子式 |
C23H23NO6S |
分子量 |
441.5 g/mol |
IUPAC 名称 |
ethyl 2-benzamido-4-(3,4,5-trimethoxyphenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C23H23NO6S/c1-5-30-23(26)19-16(15-11-17(27-2)20(29-4)18(12-15)28-3)13-31-22(19)24-21(25)14-9-7-6-8-10-14/h6-13H,5H2,1-4H3,(H,24,25) |
InChI 键 |
LJKAFLVOGFAUQO-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(SC=C1C2=CC(=C(C(=C2)OC)OC)OC)NC(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[3-(Dimethylamino)propyl]-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B12804716.png)
